N-4-Piperidinyl-glycine

Descripción general

Descripción

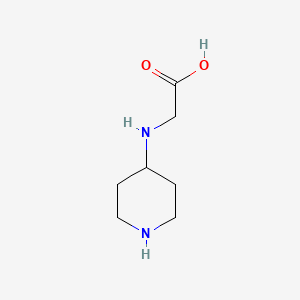

N-4-Piperidinyl-glycine is a compound that features a piperidine ring attached to a glycine molecule Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications Glycine is the simplest amino acid, playing a crucial role in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Piperidinyl-glycine typically involves the reaction of piperidine with glycine or its derivatives. One common method is the nucleophilic substitution reaction, where piperidine reacts with a glycine derivative, such as glycine ethyl ester, under basic conditions. The reaction can be carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Another method involves the use of protecting groups to facilitate the selective reaction of piperidine with glycine. For example, the amino group of glycine can be protected with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with piperidine. The Boc group is then removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reaction conditions and reagents may be optimized for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-4-Piperidinyl-glycine can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.

Reduction: The carbonyl group of glycine can be reduced to form amino alcohol derivatives.

Substitution: The amino group of glycine can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used. The reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.

Major Products Formed

Oxidation: Piperidone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Various N-substituted glycine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-4-Piperidinyl-glycine has shown promise in modulating glycine receptors, which are crucial for neurotransmission in the central nervous system (CNS). The modulation of these receptors can have significant implications for treating various neurological disorders.

Glycine Transporter Inhibition

Glycine transporters (GlyT-1 and GlyT-2) play a pivotal role in regulating glycine levels in the synaptic cleft. Inhibitors of these transporters can enhance glycine availability, potentially benefiting conditions such as:

- Schizophrenia : Increased glycine levels can facilitate NMDA receptor activation, improving glutamatergic transmission .

- Epilepsy and Neuropathic Pain : Enhancing glycinergic transmission may provide therapeutic effects in these conditions .

Neuroprotective Effects

Research indicates that this compound derivatives can exhibit neuroprotective properties. For example, compounds that increase glycine levels in the spinal cord have been linked to analgesic effects and may help manage muscle hyperactivity associated with spasticity and myoclonus .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. These compounds have demonstrated inhibitory effects on various cancer cell lines.

Case Studies

A study on 4-piperidone derivatives showed potent antiproliferative effects against several cancer cell lines, including:

These findings suggest that this compound could serve as a lead compound for developing new anti-cancer therapies.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. Glycine itself has been recognized for its ability to reduce pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Clinical Implications

The ability of glycine to attenuate low-grade inflammation could be beneficial in managing conditions such as:

Mecanismo De Acción

The mechanism of action of N-4-Piperidinyl-glycine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The glycine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The combined effects of these interactions contribute to the compound’s overall biological activity.

Comparación Con Compuestos Similares

N-4-Piperidinyl-glycine can be compared with other similar compounds, such as:

N-4-Piperidinyl-alanine: Similar structure but with an alanine moiety instead of glycine.

N-4-Piperidinyl-serine: Contains a serine moiety, which introduces an additional hydroxyl group.

N-4-Piperidinyl-proline: Features a proline moiety, resulting in a cyclic structure.

The uniqueness of this compound lies in its combination of the piperidine ring and glycine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N-4-Piperidinyl-glycine, a derivative of glycine with a piperidine ring, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is structurally characterized by the presence of a piperidine ring attached to the amino acid glycine. This modification can influence its interaction with various biological targets, enhancing its pharmacological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly glycine receptors (GlyRs). GlyRs are crucial for inhibitory neurotransmission in the central nervous system. The compound may act as an agonist or modulator of these receptors, potentially affecting synaptic transmission and neuronal excitability.

Biological Activities

- Neurotransmission Modulation :

- Antihistaminic Effects :

- Enzyme Inhibition :

Study 1: Glycine Receptor Interaction

A study investigating the interaction of autoantibodies with GlyRβ demonstrated that alterations in receptor function could be influenced by compounds targeting these receptors. The findings highlighted the importance of structural modifications in enhancing receptor efficacy and therapeutic potential .

Study 2: Antihistaminic Activity

Research into N-(4-piperidinyl)-1H-benzimidazol-2-amines showed promising results regarding their antihistaminic activity. The structural similarities with this compound suggest potential applications in allergy treatments .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(piperidin-4-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h6,8-9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYSPKJLZSKGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595973 | |

| Record name | N-Piperidin-4-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782494-21-7 | |

| Record name | N-Piperidin-4-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.